molecular formula C10H9FO3 B155492 Ethyl 2-fluorobenzoylformate CAS No. 1813-93-0

Ethyl 2-fluorobenzoylformate

Cat. No. B155492
CAS RN: 1813-93-0
M. Wt: 196.17 g/mol
InChI Key: YMBISXZGELJNMH-UHFFFAOYSA-N
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Description

Ethyl 2-fluorobenzoylformate (E2FBF) is an organic compound that is used in a variety of scientific research applications. It is a colorless liquid with a sweet odor and a boiling point of 135°C. E2FBF is a versatile compound that can be used in a wide range of experiments, from synthesis to biochemical and physiological research. In

Scientific Research Applications

Photodegradation Studies

Ethyl 2-fluorobenzoylformate is used in studies related to photodegradation, especially in understanding the degradation of hazardous water contaminants. For instance, research on the photochemical degradation of parabens (preservatives used in various products) utilized this compound to understand the degradation kinetics and by-products formation under UV light (Gmurek et al., 2015).

Synthesis of New Compounds

In the field of organic chemistry, this compound is involved in the synthesis of novel compounds. For example, it has been used in synthesizing various quinoline derivatives, which are valuable due to their potential as antioxidants and radioprotectors (Aleksanyan & Hambardzumyan, 2013). It's also used in creating fluoromethyl, difluoromethyl, and trifluoromethyl analogues of herbicides (Morimoto et al., 1990).

Antitumor Activity

This compound plays a role in the development of antitumor agents. A study focused on synthesizing and evaluating amino acid ester derivatives containing 5-fluorouracil, showcasing its potential inhibitory effects on cancer cell lines (Xiong et al., 2009).

Synthesis of Pharmaceuticals

In pharmaceutical synthesis, it is used for creating intermediates in drug development. For instance, it was involved in the synthesis of Floxacin intermediates, demonstrating a more efficient and environmentally friendly process in pharmaceutical production (Guo, Yu, & Su, 2020).

Mechanistic Studies in Organic Reactions

It is also significant in exploring the mechanisms of various organic reactions. Studies using this compound have helped understand the transformation processes in organic chemistry, like the transformation of phenol to benzoate in anaerobic conditions (Genthner, Townsend, & Chapman, 1989).

Safety and Hazards

The safety data sheet for Ethyl 2-fluorobenzoylformate indicates that it should be handled with care to avoid contact with skin, eyes, or clothing, and to prevent ingestion and inhalation . In case of contact, immediate measures such as rinsing with plenty of water, washing off with soap, and seeking medical attention are recommended .

properties

IUPAC Name

ethyl 2-(2-fluorophenyl)-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FO3/c1-2-14-10(13)9(12)7-5-3-4-6-8(7)11/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMBISXZGELJNMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1=CC=CC=C1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40616568
Record name Ethyl (2-fluorophenyl)(oxo)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40616568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1813-93-0
Record name Ethyl (2-fluorophenyl)(oxo)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40616568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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